
2-nitro-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
2-nitro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 and a molecular weight of 345.571 g/mol . This compound is known for its unique structure, which includes a nitro group and a trichlorophenyl group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Scientific Research Applications
2-nitro-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trichlorophenyl group enhances the compound’s binding affinity to its targets, making it a potent inhibitor in certain biochemical pathways .
Comparison with Similar Compounds
2-nitro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds, such as:
2-nitro-N-(2,4-dichlorophenyl)benzamide: This compound has one less chlorine atom, which may affect its reactivity and binding affinity.
3-nitro-N-(2,4,5-trichlorophenyl)benzamide: The position of the nitro group is different, which can influence the compound’s chemical properties and biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-nitro-N-(2,4,5-trichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-5-10(16)11(6-9(8)15)17-13(19)7-3-1-2-4-12(7)18(20)21/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWJYOQIYGDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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